molecular formula C17H16N2O3 B2374002 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide CAS No. 898454-55-2

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide

Cat. No.: B2374002
CAS No.: 898454-55-2
M. Wt: 296.326
InChI Key: SLAPBQFTSVAJQO-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide is a complex organic compound featuring a fused bicyclic structure connected to a furan ring and carboxamide group. This structural arrangement lends the compound unique physical and chemical properties that make it of interest in various fields of scientific research, including organic chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide generally involves multi-step organic reactions, often starting from simpler precursors like 2-aminopyridine and furan-2-carboxylic acid. The key synthetic steps might include:

  • Cyclization reactions to form the pyrroloquinoline core.

  • Introduction of the methyl group at the nitrogen atom.

  • Attachment of the furan-2-carboxamide moiety.

Typical reaction conditions may involve the use of strong acids or bases, organic solvents like dichloromethane or toluene, and elevated temperatures to facilitate the cyclization and subsequent functional group transformations.

Industrial Production Methods

For industrial-scale production, efficient and cost-effective methods are crucial. This might involve:

  • Optimization of reaction conditions to maximize yield and purity.

  • Use of continuous flow reactors to scale up the process.

  • Implementation of green chemistry principles to minimize waste and use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide can undergo various types of reactions including:

  • Oxidation: : Potential conversion of the furan ring to more oxidized forms.

  • Reduction: : Reduction of the carbonyl group to a hydroxyl group.

  • Substitution: : Substitution reactions at the furan ring or the amide group.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: : Metal hydrides like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Electrophiles such as alkyl halides, often in the presence of base catalysts.

Major Products Formed

The specific products depend on the reaction conditions, but typical transformations include:

  • Conversion of carbonyl to hydroxyl groups.

  • Substitution of hydrogen atoms on the furan ring with alkyl or aryl groups.

Scientific Research Applications

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide has diverse applications:

  • Chemistry: : As a building block in organic synthesis for creating more complex molecules.

  • Biology: : Potential as a bioactive molecule, modulating biological pathways.

  • Medicine: : Investigated for its pharmacological properties, possibly serving as a lead compound in drug discovery.

  • Industry: : Used in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-2-oxo-1,2-dihydroquinolin-8-yl)furan-2-carboxamide: : Lacks the tetrahydro ring structure.

  • N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)furan-2-carboxamide: : Similar structure but different saturation levels.

Uniqueness

The unique fused bicyclic structure of N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide provides it with distinct chemical properties and reactivity patterns not observed in its close analogs.

This detailed article should give you a comprehensive overview of this compound. Fascinating stuff, eh?

Properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10-13-9-12(18-16(20)14-5-3-7-22-14)8-11-4-2-6-19(15(11)13)17(10)21/h3,5,7-10H,2,4,6H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAPBQFTSVAJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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